
Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
カタログ番号 B2640973
CAS番号:
439792-07-1
分子量: 479.6
InChIキー: ZBSDGVCWSUJXLC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups, including a carbamoyl group, a benzyl group, a thioxo group, and a tetrahydroquinazoline group. It also contains a carboxylate group, which is a common feature in many bioactive molecules .
Molecular Structure Analysis
The molecule contains a cyclohexyl group, which can adopt various conformations . The most stable conformation is typically one where bulky substituents are in equatorial positions to minimize steric strain .科学的研究の応用
Synthesis and Structural Analysis
- Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates are synthesized through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. The structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate is determined using X-ray structural analysis (Rudenko et al., 2013).
Combinatorial Library Synthesis
- A liquid-phase synthesis approach is developed for creating combinatorial libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles. This method involves cyclization of substituted methyl anthranilates with isothiocyanates or substituted 2-(methylcarboxy)benzeneisothiocyanates with primary amines or hydrazines (Ivachtchenko et al., 2003).
Novel One-Pot Synthesis
- A novel one-pot synthesis method for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is reported. The method involves condensation of methyl 2-isothiocyanatobenzoate and methyl malonate, and the structure is confirmed through various spectroscopic methods (Kovalenko et al., 2019).
Synthesis of New Derivatives
- Synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones from anthranilic acid via Mannich reaction with various secondary amines is performed. These compounds are evaluated for their antimicrobial and anticonvulsant activities, showing broad-spectrum activity against tested bacteria and fungi (Rajasekaran et al., 2013).
Multicomponent Synthesis
- The synthesis of 2,5-dioxo- and 4-aryl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolines is achieved through three-component interactions of 1,3-cyclohexanedione or dimedone, urea or thiourea, and substituted benzaldehydes. This results in 9-aryl-4,5-dioxo-1,2,3,4,5,6,7,8-octahydro-9H-xanthenes as well (Tonkikh et al., 2004).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-oxo-3,4-dihydroquinazoline with 4-(2,3-dimethylcyclohexyl)benzoyl chloride, followed by the addition of methyl 2-mercaptoacetate and subsequent cyclization to form the final product.", "Starting Materials": [ "2-amino-4-oxo-3,4-dihydroquinazoline", "4-(2,3-dimethylcyclohexyl)benzoyl chloride", "methyl 2-mercaptoacetate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-oxo-3,4-dihydroquinazoline with 4-(2,3-dimethylcyclohexyl)benzoyl chloride in the presence of a base such as triethylamine or pyridine to form the intermediate 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-2-amino-4-oxo-3,4-dihydroquinazoline.", "Step 2: Addition of methyl 2-mercaptoacetate to the intermediate in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 3: Cyclization of the intermediate in the presence of a base such as sodium methoxide or sodium ethoxide to form the final product 'Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |
CAS番号 |
439792-07-1 |
製品名 |
Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
分子式 |
C26H29N3O4S |
分子量 |
479.6 |
IUPAC名 |
methyl 3-[[4-[(2,3-dimethylcyclohexyl)carbamoyl]phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H29N3O4S/c1-15-5-4-6-21(16(15)2)27-23(30)18-9-7-17(8-10-18)14-29-24(31)20-12-11-19(25(32)33-3)13-22(20)28-26(29)34/h7-13,15-16,21H,4-6,14H2,1-3H3,(H,27,30)(H,28,34) |
InChIキー |
ZBSDGVCWSUJXLC-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1C)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された




![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2640895.png)
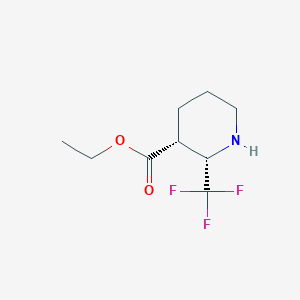
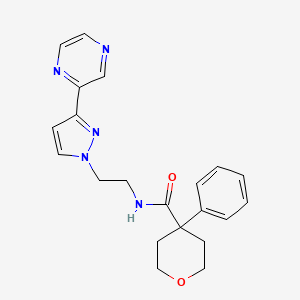
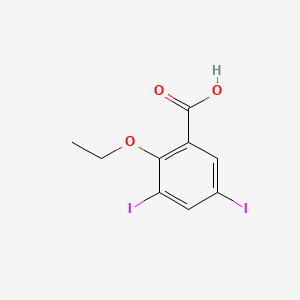
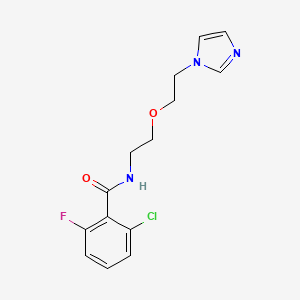

![(2E)-3-(dimethylamino)-1-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2640903.png)
![1-(1,3-benzoxazol-2-yl)-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B2640904.png)

![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2640907.png)
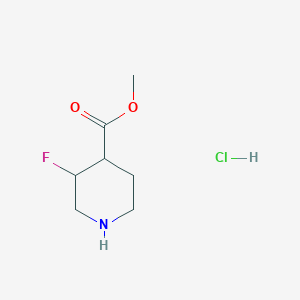
![2-chloro-5-[(diethylamino)sulfonyl]-N-(3,5-dimethoxyphenyl)benzamide](/img/structure/B2640910.png)
![1-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2640912.png)